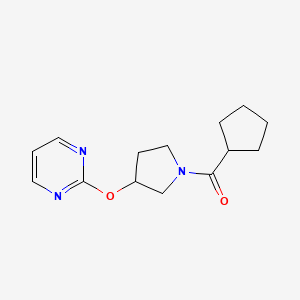

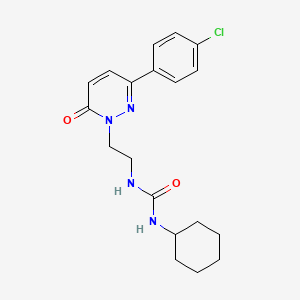

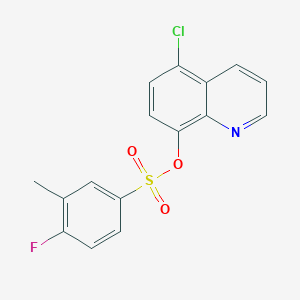

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Bioactive Metabolites

- Acetaminophen, when deacetylated to its primary amine, is conjugated with arachidonic acid in the brain and spinal cord to form the potent TRPV1 agonist N-arachidonoylphenolamine (AM404). This process involves fatty acid amide hydrolase and affects the endogenous cannabinoid system, TRPV1, and COX in pain and thermoregulatory pathways (Högestätt et al., 2005).

Synthesis and Chemical Modification

- Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, has been optimized using immobilized lipase (Magadum & Yadav, 2018).

Metabolic Phenotyping

- Metabolic phenotyping has been applied to study acetaminophen metabolism and hepatotoxicity, involving high-resolution analytical platforms like NMR spectroscopy and mass spectrometry. This approach helps understand the mechanism of acetaminophen-induced hepatotoxicity and identifies candidate biomarkers for acute liver failure (Coen, 2015).

Anti-Inflammatory and Antioxidant Activities

- N-(2-hydroxy phenyl) acetamide demonstrates anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats, affecting cytokines and oxidative stress markers (Jawed et al., 2010).

Mechanism of Action

Target of Action

Compounds with a piperidine moiety, such as this one, are known to interact with various receptors and enzymes in the body .

Mode of Action

It is known that piperidine derivatives can interact with their targets in various ways, such as binding to receptors or inhibiting enzymes . The specific interactions of this compound would depend on its chemical structure and the nature of its targets.

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in cellular signaling to alterations in metabolic processes.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall effectiveness .

Result of Action

The effects would likely depend on the specific targets of the compound and the nature of its interactions with these targets .

Properties

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-16-10-12-19(13-11-16)26(24,25)22-14-6-5-9-18(22)15-20(23)21-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNOXGRYTOQRQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)

![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)